1,4-Dicyclopropylbuta-1,3-diyne
Overview
Description
1,4-Dicyclopropylbuta-1,3-diyne is an organic compound with the molecular formula C10H10. It consists of a butadiyne backbone with cyclopropyl groups attached at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dicyclopropylbuta-1,3-diyne can be synthesized through the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes. This reaction typically requires a copper catalyst, such as copper(I) chloride, and an oxidizing agent like oxygen or air. The reaction is carried out under basic conditions, often using a base like potassium carbonate .
Industrial Production Methods
The use of bis-N-heterocyclic carbene ligands has been shown to enhance the efficiency of this reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dicyclopropylbuta-1,3-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The cyclopropyl groups can undergo substitution reactions, where other functional groups replace the hydrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products Formed
Oxidation: Diketones or other oxygenated compounds.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted compounds
Scientific Research Applications
1,4-Dicyclopropylbuta-1,3-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,4-dicyclopropylbuta-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds and cyclopropyl groups. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The compound’s high reactivity makes it effective in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar in structure but with phenyl groups instead of cyclopropyl groups.
1,4-Dicyclohexylbuta-1,3-diyne: Similar but with cyclohexyl groups.
1,4-Dimethylbuta-1,3-diyne: Similar but with methyl groups.
Uniqueness
1,4-Dicyclopropylbuta-1,3-diyne is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications, such as in hypergolic fuels and as a building block for complex organic synthesis .
Properties
IUPAC Name |
4-cyclopropylbuta-1,3-diynylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYOSKNMZOKGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC#CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150755 | |
Record name | 1,4-Dicyclopropylbuta-1,3-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114546-62-2 | |
Record name | 1,4-Dicyclopropylbuta-1,3-diyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114546622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dicyclopropylbuta-1,3-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.